molecular formula C19H17F3N2O B2558378 N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide CAS No. 689264-60-6

N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide

Katalognummer: B2558378
CAS-Nummer: 689264-60-6
Molekulargewicht: 346.353
InChI-Schlüssel: DNUKZSCXISPQIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide” is a compound that has been mentioned in the context of being a potent DDR1 inhibitor . DDR1 is a collagen-activated receptor tyrosine kinase and an attractive anti-fibrotic target . The compound has a molecular formula of C19H17F3N2O and a molecular weight of 346.353.


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzamide group attached to an indole group via an ethyl chain. The benzamide group also carries a trifluoromethyl group.

Wissenschaftliche Forschungsanwendungen

Antiarrhythmic Activity

Benzamides with trifluoroethoxy ring substituents have shown potential in oral antiarrhythmic activity, with compounds like flecainide acetate undergoing clinical trials as antiarrhythmic agents (Banitt, Bronn, Coyne, & Schmid, 1977).

Insecticide Effectiveness

Flubendiamide, a novel class of insecticide, demonstrates strong activity especially against lepidopterous pests, including resistant strains, and is anticipated to contribute to integrated pest management programs (Tohnishi et al., 2005).

Neuroleptic Activity

Studies on benzamides have identified compounds with significant inhibitory effects on stereotyped behavior in rats, suggesting potential as neuroleptics (Iwanami et al., 1981).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides have been synthesized and shown to exhibit class III electrophysiological activity, comparable to sematilide, indicating their potential as selective agents for cardiac conditions (Morgan et al., 1990).

Dopamine-D2 Receptor Binding

The substituted benzamide eticlopride has been demonstrated to selectively block dopamine-D2 binding sites in the rat brain, suggesting its utility in studies of dopamine-D2 antagonism (Hall, Köhler, & Gawell, 1985).

Anticancer Evaluation

Derivatives of benzamides have shown moderate to excellent anticancer activity against various cancer cell lines, underscoring their potential in anticancer drug development (Ravinaik et al., 2021).

Trifluoromethylation Reactions

Research into trifluoromethylation of benzamides has provided insights into the coordination mode of acidic amide directing groups, facilitating C-H activation (Zhang, Dai, Wasa, & Yu, 2012).

Supramolecular Gelation

N-(thiazol-2-yl) benzamide derivatives have been investigated for their gelation behavior, highlighting the role of methyl functionality and non-covalent interactions in gelation (Yadav & Ballabh, 2020).

Anticorrosion

Imidazolium ionic liquids containing benzamides have shown excellent anticorrosion properties, suggesting their application in protective coatings (Cai, Liang, Zhou, & Liu, 2012).

Melanoma Cytotoxicity

Benzamide derivatives conjugated with alkylating cytostatics have demonstrated increased toxicity against melanoma cells, supporting their use in targeted drug delivery for melanoma therapy (Wolf et al., 2004).

Wirkmechanismus

The compound has been mentioned as a potent DDR1 inhibitor . DDR1 is a collagen-activated receptor tyrosine kinase, and inhibiting it can have anti-fibrotic effects .

Zukünftige Richtungen

Indole derivatives, such as “N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They could be further developed and studied for their potential applications in medicine.

Eigenschaften

IUPAC Name

N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O/c1-13-11-14-5-2-3-8-17(14)24(13)10-9-23-18(25)15-6-4-7-16(12-15)19(20,21)22/h2-8,11-12H,9-10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUKZSCXISPQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.